Acid Blue 120

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

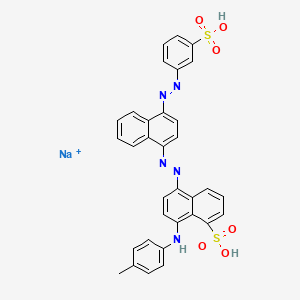

disodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25N5O6S2.2Na/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41;;/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYUQZABARGLAD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H23N5Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044924 |

Source

|

| Record name | C.I. Acid Blue 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-01-9 |

Source

|

| Record name | Acid Blue 120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-(4-methylphenylamino)-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K233041YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Blue 120

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 120, also known by its Colour Index name C.I. 26400, is a synthetic dye belonging to the double azo class.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which form the basis of their chromophoric properties. Due to its sulfonic acid groups, this compound is highly soluble in water, making it suitable for a variety of applications, primarily in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides.[2][3] It also finds use in the coloring of leather and paper.[3] While its primary applications are industrial, its use in biological contexts as a staining agent has been noted, although specific protocols are not widely documented.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological interactions of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a dark purple or dark-brown to very dark blue or black powder. It is soluble in water, forming a purple solution, and soluble in ethanol, creating a deep blue solution. The dye's color is pH-sensitive; in concentrated sulfuric acid, it appears as a green-light blue, and the addition of a strong base like sodium hydroxide to its aqueous solution results in a red sauce color.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value |

| CAS Number | 3529-01-9 |

| Colour Index | C.I. 26400 |

| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ |

| Molecular Weight | 695.68 g/mol |

| IUPAC Name | disodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

| Physicochemical Property | Value |

| λmax (in water) | 574 nm |

| Solubility in Water | 60 g/L (at 90°C) |

| Appearance | Dark purple to black powder |

Synthesis

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

m-Aminobenzenesulfonic acid

-

Sodium nitrite

-

Sulfuric acid

-

1-Naphthylamine

-

Hydrochloric acid

-

Sodium hydroxide

-

Sodium chloride (common salt)

-

N-p-tolyl-peri acid (8-(p-toluidino)naphthalene-1-sulfonic acid)

-

Sodium carbonate

-

Acetic acid

-

Sodium acetate

Procedure:

-

Diazotization of m-Aminobenzenesulfonic acid:

-

In a reactor, mix 0.05 mol of m-aminobenzenesulfonic acid, 0.0403 mol of sulfuric acid, and 100 mL of water.

-

Cool the mixture to 8-10°C.

-

Slowly add 0.05 mol of sodium nitrite over 10-15 minutes, maintaining the temperature.

-

Continue stirring for 30-40 minutes to complete the diazotization reaction.

-

-

Preparation of 1-Naphthylamine Solution:

-

In a separate vessel, create a suspension of 0.05175 mol of 1-naphthylamine, 0.05255 mol of hydrochloric acid, and 104 mL of water.

-

Heat the suspension to 70-80°C to dissolve the 1-naphthylamine. The solution should be maintained at approximately 50°C.

-

-

First Coupling Reaction:

-

Add the hot 1-naphthylamine solution to the diazonium salt solution from step 1 over 30 minutes.

-

Maintain the coupling temperature at 15-18°C.

-

During the addition, add a 20% sodium hydroxide solution to maintain the pH of the reaction mixture at approximately 3.5.

-

After the addition is complete, continue to stir for 10 minutes.

-

-

Isolation of the Monoazo Dye Intermediate:

-

Adjust the pH of the reaction mixture to 8.0-8.5 with a 20% sodium hydroxide solution and stir for 20 minutes.

-

Add approximately 70g of common salt to precipitate the monoazo dye.

-

Cool the resulting suspension to 5°C.

-

-

Diazotization of the Monoazo Dye Intermediate:

-

To the cooled suspension, add 0.0145 mol of sodium nitrite.

-

Then, add a mixture of 0.1651 mol of sulfuric acid and 20g of ice.

-

Add another 0.0435 mol of sodium nitrite over 15 minutes, keeping the temperature between 5-10°C.

-

Stir for 5 hours.

-

Filter the mixture and wash the filter cake with 130g of ice water to form a suspension of the diazotized intermediate.

-

-

Preparation of N-p-tolyl-peri acid Solution:

-

In a separate reactor, mix 0.045 mol of N-p-tolyl-peri acid with 150 mL of water.

-

Add a sufficient amount of sodium carbonate and heat to 40-50°C to dissolve the acid.

-

Dilute the solution with 200 mL of water and add a trace of acetic acid to make it weakly acidic.

-

Add 8.5g of sodium acetate.

-

-

Second Coupling Reaction:

-

Cool the N-p-tolyl-peri acid solution to 13-15°C.

-

Add the diazonium suspension from step 5 to this solution over 5 minutes.

-

Continue to stir for 2-3 hours until the reaction is complete.

-

Let the mixture stand overnight.

-

-

Final Product Isolation:

-

Neutralize the mixture to a weakly alkaline pH with sodium hydroxide.

-

Heat to 60-70°C and add salt to precipitate the final product.

-

Cool, filter, wash, and dry the precipitate to obtain this compound.

-

Biological Applications and Experimental Protocols

This compound is noted for its use in "biological shading," a general term that implies its utility as a biological stain. As an acid dye, it is expected to bind to basic components of the cell, such as the cytoplasm and connective tissues.

Generalized Protocol for Staining with Acid Dyes

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Hematoxylin solution (e.g., Harris' or Mayer's) for nuclear staining

-

This compound staining solution (e.g., 0.5% w/v in 1% aqueous acetic acid - this concentration is a starting point and may require optimization)

-

Differentiating solution (e.g., 0.5% acetic acid)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene or other clearing agent

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin wax.

-

Rehydrate the tissue sections by passing them through a graded series of alcohol (100%, 95%, 70%) and finally into distilled water.

-

-

Nuclear Staining:

-

Stain the sections with a hematoxylin solution according to standard protocols to stain the cell nuclei.

-

Wash gently in running tap water.

-

"Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).

-

Wash in distilled water.

-

-

Counterstaining with this compound:

-

Immerse the slides in the this compound staining solution for 3-5 minutes (the optimal time may vary).

-

Briefly rinse in distilled water to remove excess stain.

-

-

Differentiation:

-

If the staining is too intense, briefly dip the slides in a differentiating solution (e.g., 0.5% acetic acid) for a few seconds.

-

Monitor the differentiation process under a microscope until the desired staining intensity is achieved.

-

Wash gently in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%).

-

Clear the sections in xylene or a suitable substitute.

-

Mount a coverslip using an appropriate mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple (from hematoxylin)

-

Cytoplasm, muscle, collagen, and other acidophilic structures: Shades of blue (from this compound)

Toxicology and Biological Effects

The toxicological properties of this compound have not been fully investigated. It may cause eye, skin, respiratory, and digestive tract irritation.

Like other azo dyes, the primary toxicological concern is related to the metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines. This process can be catalyzed by azoreductases from intestinal microorganisms or hepatic enzymes. Some aromatic amines are known to be mutagenic or carcinogenic.

Interaction with Signaling Pathways

Disclaimer: There is no direct evidence in the reviewed scientific literature specifically linking this compound to the modulation of a particular signaling pathway. However, studies on other azo dyes have suggested that they or their metabolites can induce cellular stress responses, including apoptosis and the activation of oxidative stress pathways. For instance, exposure to certain azo dyes has been shown to activate the Nrf2-mediated antioxidant response pathway as a defense mechanism against oxidative stress. Some azo compounds have also been investigated for their potential to induce apoptosis in cancer cells, which involves a complex cascade of signaling molecules.

The following diagram illustrates a generalized representation of the intrinsic apoptotic signaling pathway, which can be triggered by cellular stress that may be induced by some chemical compounds. Its direct activation by this compound has not been experimentally confirmed.

Conclusion

This compound is a well-characterized double azo dye with significant industrial applications. Its chemical and physical properties are well-documented, and its synthesis is achievable through established chemical procedures. While its use as a biological stain is noted, specific protocols for its application in research are not widely published, necessitating adaptation of general acid dye staining methods. The toxicological profile of this compound is incomplete, and further research is required to fully understand its potential health effects, particularly concerning the biological activity of its metabolites. The direct impact of this compound on specific cellular signaling pathways remains an area for future investigation. This guide provides a foundational resource for researchers and professionals working with or considering the use of this compound in their respective fields.

References

Acid Blue 120: A Comprehensive Technical Guide for Researchers

Introduction

Acid Blue 120, a disodium salt of a complex aromatic sulfonic acid, is a synthetic dye belonging to the double azo class.[1][2] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[2][3] Its applications also extend to the coloring of leather and paper, and it finds use as a biological stain for shading purposes in microscopy.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, relevant experimental protocols, and key analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a dark-brown to very dark blue or black powder. It is soluble in water, presenting as a purple solution, and also soluble in ethanol, where it appears as a deep blue solution. The presence of two anionic sulfonate groups in its structure contributes to its good water solubility, particularly in neutral pH conditions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3529-01-9 |

| C.I. Number | 26400 |

| EC Number | 222-554-4 |

| UNII | 1K233041YW |

| DSSTox ID | DTXSID7044924 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ |

| Molecular Weight | 695.68 g/mol |

| Appearance | Dark-brown to very dark blue or black powder |

| Solubility in Water (at 90°C) | 60 g/L |

| Absorption Maximum (λmax) in Water | 574 nm |

| Topological Polar Surface Area (TPSA) | 193 Ų |

| Complexity | 1270 |

Synonyms

This compound is known by a multitude of synonyms in the chemical and textile industries. A comprehensive list is provided below.

Table 3: Synonyms of this compound

| Acid Cyanine 5R | Amacid Cyanine GR | Cirene Blue GRA |

| Acid Fast Blue V | Azanol Cyanine Blue M | Cloth Blue GR |

| Acid Leather Blue B | Benzyl Fast Blue B | Coomassie Navy Blue GN |

| Amacid Cyanine 3R | Bucacid Wool Blue 3R | Cyanine Navy Blue GR |

| Calcocid Navy Blue 3R | Eriosin Fast Blue SGR | Neutral Blue GR |

| Fast Blue GR | Fast Wool Cyanone R | Solar Cyanine 5R |

| Sulfonine Blue B | Sulfonine Blue 3R | Sulphonol Navy GR |

| Telon Fast Navy Blue G | Vondamol Fast Blue GR | Wool Fast Blue GR |

Synthesis Pathway

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. The process begins with the diazotization of 3-Aminobenzenesulfonic acid, which is then coupled with Naphthalen-1-amine. The resulting intermediate product undergoes a second diazotization and is subsequently coupled with 8-(p-toluidino)naphthalene-1-sulfonic acid to form the final dye molecule.

Experimental Protocols

While specific, validated protocols for all applications of this compound are not extensively published, the following sections provide detailed methodologies for its use in histological staining and photocatalytic degradation, based on established principles for acid dyes.

Histological Staining (Representative Protocol)

This compound can be used as a counterstain in various histological procedures to visualize cytoplasm and connective tissues. The following is a representative protocol that may require optimization depending on the tissue type and fixation method.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Weigert's iron hematoxylin solution (for nuclear staining)

-

This compound staining solution (0.5% w/v in 1% acetic acid)

-

1% Acetic acid solution (for differentiation)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene or other clearing agent

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin wax, followed by a graded series of ethanol to rehydrate the tissue sections, and finally rinse in distilled water.

-

Nuclear Staining: Stain the nuclei with Weigert's iron hematoxylin for 5-10 minutes.

-

Washing: Rinse gently in running tap water until the water runs clear.

-

Bluing: "Blue" the hematoxylin by immersing the slides in a suitable alkaline solution (e.g., Scott's tap water substitute) or running tap water for a few minutes.

-

Washing: Rinse well with distilled water.

-

Counterstaining: Immerse the slides in the 0.5% this compound solution for 3-5 minutes.

-

Differentiation: Briefly rinse the slides in 1% acetic acid to remove excess stain and improve contrast.

-

Dehydration: Dehydrate the sections through a graded series of ethanol.

-

Clearing: Clear the sections in xylene.

-

Mounting: Mount the coverslip with a resinous mounting medium.

Expected Results:

-

Nuclei: Blue to black

-

Cytoplasm, muscle, collagen: Shades of blue

Photocatalytic Degradation (Representative Protocol)

The degradation of this compound is a common research topic in environmental chemistry. The following protocol outlines a typical experimental setup for assessing its photocatalytic degradation using a semiconductor catalyst like TiO₂.

Materials:

-

This compound stock solution

-

Photocatalyst (e.g., TiO₂ nanoparticles)

-

Photoreactor with a UV or visible light source

-

Magnetic stirrer

-

pH meter

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

-

UV-Visible spectrophotometer

Procedure:

-

Reaction Setup: In the photoreactor, add a specific amount of the photocatalyst to a known volume and concentration of the this compound solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for approximately 30 minutes to allow the dye molecules to reach adsorption-desorption equilibrium with the surface of the photocatalyst.

-

Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.

-

Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the suspension.

-

Sample Preparation: Immediately filter the aliquot to remove the photocatalyst particles.

-

Analysis: Measure the absorbance of the filtered sample at the maximum wavelength of this compound (574 nm) using a UV-Visible spectrophotometer.

-

Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Analytical Methodologies

The analysis of this compound, both for quantification and for monitoring its transformation, relies on several key spectroscopic and chromatographic techniques.

Table 4: Analytical Techniques for this compound

| Technique | Application |

| UV-Visible Spectrophotometry | Primary method for quantifying the concentration of this compound in aqueous solutions by measuring its absorbance at λmax = 574 nm. Also used to monitor the degradation of the dye's chromophore. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Used to identify the functional groups present in the this compound molecule and to track changes in these groups during degradation or adsorption processes. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive and specific method for the analysis of this compound and its metabolites, particularly at trace levels. Techniques like LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) are invaluable for both quantitative and qualitative analysis. |

digraph "Analytical_Methods_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal"];main[label="this compound Analysis", shape=ellipse, fillcolor="#FBBC05"]; quant [label="Quantification", fillcolor="#F1F3F4"]; qual [label="Qualitative Analysis &\nStructural Elucidation", fillcolor="#F1F3F4"]; uvvis [label="UV-Visible Spectrophotometry\n(at 574 nm)", fillcolor="#FFFFFF"]; lcms [label="LC-MS", fillcolor="#FFFFFF"]; ftir [label="FTIR Spectroscopy", fillcolor="#FFFFFF"]; hrms [label="HRMS / MS-MS", fillcolor="#FFFFFF"];

main -> quant; main -> qual; quant -> uvvis; quant -> lcms; qual -> ftir; qual -> hrms; lcms -> hrms [style=dotted, label=" for high specificity"]; }

Ecotoxicity and Safety

This compound is classified as toxic to aquatic life with long-lasting effects. While specific ecotoxicological data for this compound is limited in publicly available literature, data for structurally related azo dyes can provide some insight. For instance, Reactive Red 120 has been shown to be moderately toxic to the brine shrimp Artemia salina with a 48-hour median effective concentration (EC50) of 81.89 mg/L, while being relatively non-toxic to Vibrio fischeri and Daphnia similis (EC50 > 100 mg/L). It is important to note that the degradation of azo dyes, particularly under anaerobic conditions, can lead to the formation of aromatic amines, which may be more toxic than the parent dye molecule. Therefore, a comprehensive ecotoxicological assessment should consider not only the parent dye but also its degradation by-products.

Conclusion

This compound is a commercially significant dye with a well-defined chemical structure and a range of applications. For researchers, its utility extends from a simple staining agent to a model compound for studying environmental degradation processes. A thorough understanding of its physicochemical properties, analytical methodologies, and potential ecotoxicity is crucial for its effective and safe use in a research setting. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this compound.

References

The Core Mechanism of Acid Blue 120 in Biological Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Acid Blue 120 in biological staining, with a particular focus on its application in connective tissue visualization. Drawing upon the principles of histological staining and the known properties of analogous dyes, this document outlines the chemical basis of interaction, experimental protocols, and the logical framework of its application.

Introduction to this compound

This compound, also known by trade names such as Acid Navy Blue GR, is a double azo, weak acid dye.[1][2] Its primary industrial applications are in the textile industry for dyeing wool, polyamide, and silk.[2] In the realm of biological sciences, it serves as a stain for "biological shading" and is particularly relevant in trichrome staining methods for the selective visualization of collagen fibers.[2] Its anionic nature, conferred by sulfonate groups, is central to its staining mechanism in biological tissues.[3]

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in histological staining.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 26400 | |

| CAS Number | 3529-01-9 | |

| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |

| Molecular Weight | 695.68 g/mol | |

| Chemical Class | Double Azo Dye | |

| Solubility | Soluble in water (purple solution), soluble in ethanol (deep blue solution). | |

| λmax (in water) | 574 nm |

Core Mechanism of Action in Biological Staining

The staining mechanism of this compound, like other acid dyes, is primarily governed by electrostatic interactions between the anionic dye molecules and positively charged tissue components. This process is highly dependent on the pH of the staining solution.

In an acidic environment, tissue proteins, particularly the amino groups (-NH₂) in amino acid residues of proteins like collagen, become protonated (-NH₃⁺), resulting in a net positive charge. This compound, with its negatively charged sulfonate groups (-SO₃⁻), is then electrostatically attracted to these positively charged sites, leading to the formation of a stable, colored complex.

The Role of pH

The pH of the staining solution is a critical factor. An acidic pH is necessary to ensure the protonation of tissue proteins, which is essential for the binding of the anionic this compound. For strong acid dyes, the optimal pH range is typically between 2.5 and 4.5. At a low pH, the solubility of this compound may decrease due to the protonation of its sulfonate groups, which can lead to precipitation.

Application in Trichrome Staining

This compound is often used as a substitute for Aniline Blue in Masson's trichrome stain, a technique that differentiates collagen from other tissue components like muscle and cytoplasm. The mechanism in this context is a multi-step process involving differential staining and the use of a polyacid.

-

Nuclear Staining: The process typically begins with staining the nuclei with an iron hematoxylin, which imparts a black or dark purple color to the nuclei.

-

Cytoplasmic Staining: Subsequently, a red acid dye, such as Biebrich scarlet-acid fuchsin, is applied. This small-molecule dye initially stains most tissue components, including cytoplasm and collagen, red.

-

Differentiation with Polyacid: The crucial step for selectivity involves treatment with a polyacid, most commonly phosphotungstic acid or phosphomolybdic acid. These large polyanions are thought to have a greater affinity for collagen than the red dye, displacing it from the collagen fibers. They also act as a "mordant," facilitating the subsequent binding of the larger blue dye to collagen.

-

Collagen Staining: Finally, the tissue is immersed in the this compound solution. The larger this compound molecules are able to displace the polyacid from the collagen fibers and bind to them, resulting in a selective blue staining of collagen. The cytoplasm and muscle retain the red counterstain.

dot

Caption: Mechanism of differential staining in Masson's Trichrome.

Experimental Protocols

While specific quantitative data for this compound is not extensively documented in peer-reviewed literature, protocols for the closely related and often interchangeably used Aniline Blue in Masson's Trichrome can be effectively adapted.

Masson's Trichrome Stain (Aniline Blue/Acid Blue 120)

Solutions:

-

Bouin's Solution (Mordant):

-

Picric acid, saturated aqueous solution: 75 ml

-

Formaldehyde, 37-40%: 25 ml

-

Glacial acetic acid: 5 ml

-

-

Weigert's Iron Hematoxylin:

-

Solution A: Hematoxylin (1% in 95% ethanol)

-

Solution B: 29% Ferric chloride in water, 4 ml; Distilled water, 95 ml; Concentrated HCl, 1 ml.

-

Working Solution: Mix equal parts of Solution A and Solution B.

-

-

Biebrich Scarlet-Acid Fuchsin Solution:

-

Biebrich scarlet, 1% aqueous: 90 ml

-

Acid fuchsin, 1% aqueous: 10 ml

-

Glacial acetic acid: 1 ml

-

-

Phosphotungstic/Phosphomolybdic Acid Solution:

-

5% Phosphotungstic acid: 25 ml

-

5% Phosphomolybdic acid: 25 ml

-

-

This compound Solution:

-

This compound: 2.5 g

-

Glacial acetic acid: 2 ml

-

Distilled water: 100 ml

-

-

1% Acetic Acid Solution:

-

Glacial acetic acid: 1 ml

-

Distilled water: 99 ml

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality.

-

Rinse in running tap water for 5-10 minutes until the yellow color disappears.

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

Differentiate in phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.

-

Transfer directly to this compound solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Wash in distilled water.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Blue

dot

Caption: Experimental workflow for Masson's Trichrome staining.

Quantitative Analysis Considerations

-

Spectrophotometry: The absorbance of this compound solutions can be measured at its λmax of 574 nm to ensure consistent dye concentrations in staining solutions. Post-staining, dye can be eluted from tissue sections and quantified spectrophotometrically to assess relative staining intensity under different conditions (e.g., varying pH, dye concentration, or incubation time).

-

Digital Image Analysis: Modern pathology relies heavily on digital image analysis to quantify staining. By capturing high-resolution images of stained slides, software can be used to segment the image based on color thresholds and calculate the area of blue-stained collagen relative to the total tissue area. This provides a quantitative measure of, for example, fibrosis.

Conclusion

The mechanism of action of this compound in biological staining is rooted in the fundamental principles of electrostatic interactions between an anionic dye and protonated tissue proteins. Its utility, particularly in the context of trichrome staining, is enhanced by the sequential application of dyes with different molecular sizes and the use of a polyacid differentiator to achieve selective staining of collagen. While detailed quantitative binding data for this compound is sparse, the provided protocols, adapted from established methods using the analogous Aniline Blue, offer a robust starting point for researchers. Further optimization and validation of these protocols for specific applications, coupled with quantitative image analysis, will ensure reliable and reproducible results for the visualization and assessment of connective tissues.

References

Spectral Properties of Acid Blue 120: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 120, a double azo dye, is utilized in various industrial and scientific applications, including as a biological stain.[1][2][3][4][5] A comprehensive understanding of its spectral properties is crucial for its application in research, particularly in quantitative studies and the development of new analytical methods. This guide provides a detailed overview of the known spectral characteristics of this compound, outlines experimental protocols for its analysis, and discusses its interactions within biological contexts.

Core Physicochemical and Spectral Properties

Data Presentation: Quantitative Spectral Data

The following table summarizes the available quantitative spectral data for this compound.

| Property | Value | Solvent | Notes |

| Chemical Formula | C₃₃H₂₃N₅Na₂O₆S₂ | - | |

| Molecular Weight | ~695.68 g/mol | - | |

| CAS Number | 3529-01-9 | - | |

| Maximum Absorption (λmax) | 574 nm | Water | This is the wavelength of highest absorbance in the visible spectrum. |

| Molar Absorptivity (ε) | Not available | - | This value is essential for quantitative analysis using the Beer-Lambert law. |

| Fluorescence Excitation (λex) | Not available | - | The excitation wavelength required to induce fluorescence. |

| Fluorescence Emission (λem) | Not available | - | The wavelength of light emitted upon fluorescence. |

| Fluorescence Quantum Yield (Φ) | Not available | - | Represents the efficiency of the fluorescence process. |

| Solubility | Soluble | Water, Ethanol | |

| Color in Solution | Purple in water, Deep blue in ethanol | Water, Ethanol |

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not explicitly published. However, based on standard analytical procedures for azo dyes, the following methodologies can be applied.

UV-Visible Spectrophotometry for Absorbance Measurement

This protocol outlines the steps to determine the absorption spectrum and λmax of this compound.

1. Materials and Instrumentation:

-

This compound powder

-

Solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

2. Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µM).

- Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

- Spectral Scan:

- Use the pure solvent as a blank to zero the spectrophotometer.

- Fill a cuvette with the diluted this compound solution.

- Perform a wavelength scan over the visible range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

- Absorbance Measurement: Measure the absorbance of the solution at the determined λmax.

3. Data Analysis:

- The absorption spectrum will show the absorbance at different wavelengths.

- The peak of this spectrum corresponds to the λmax.

Fluorimetry for Emission and Excitation Spectra

This protocol describes the methodology to determine the fluorescence properties of this compound.

1. Materials and Instrumentation:

-

This compound solution of known concentration

-

Fluorescence Spectrophotometer (Fluorimeter)

-

Quartz cuvettes

2. Procedure:

- Excitation Spectrum:

- Set the emission monochromator to an estimated emission wavelength (a wavelength longer than the λmax, e.g., 600 nm).

- Scan the excitation monochromator over a range of wavelengths (e.g., 400-590 nm).

- The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the optimal excitation wavelength (λex).

- Emission Spectrum:

- Set the excitation monochromator to the determined optimal excitation wavelength (λex).

- Scan the emission monochromator over a range of longer wavelengths (e.g., λex + 20 nm to 800 nm).

- The resulting spectrum will show the intensity of fluorescence at different wavelengths. The peak of this spectrum is the emission maximum (λem).

3. Data Analysis:

- The excitation and emission spectra will identify the optimal wavelengths for fluorescence-based applications.

Mandatory Visualizations

Experimental Workflow for UV-Vis Spectrophotometry

Experimental Workflow for Fluorimetry

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific studies detailing the direct involvement of this compound in defined cellular signaling pathways. Its primary documented biological application is as a stain for microscopy, where its binding is generally based on electrostatic interactions between the dye's sulfonate groups and positively charged tissue components.

While no direct signaling role for this compound has been identified, some studies on other azo dyes have explored their broader interactions with biological systems. For instance, certain azo dyes have been investigated for their potential to induce cytotoxic effects or inhibit signaling pathways in cancer cells, though these findings are not specific to this compound. Additionally, the degradation of azo dyes by microorganisms involves enzymatic pathways, but this is a process of catabolism rather than a signaling function within a host.

Logical Relationship of Biological Staining

The staining mechanism of acid dyes like this compound is primarily a physical process of ionic bonding.

Conclusion

This compound possesses distinct spectral properties centered around its strong absorbance in the visible region. While its use as a biological stain is established, a significant gap exists in the literature regarding its quantitative fluorescence characteristics and molar absorptivity. Furthermore, its role, if any, in specific cell signaling pathways remains to be elucidated. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize the spectral properties of this compound, which is essential for its standardized application in scientific research and development. Future studies are warranted to fully explore the fluorescence potential and biological interactions of this compound.

References

- 1. This compound | 3529-01-9 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]

- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

Acid Blue 120: A Technical Guide for Biological Staining Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 120 (C.I. 26400) is a water-soluble, anionic diazo dye with a deep blue color.[1][2] While extensively utilized in the textile and leather industries for its vibrant coloration and staining capabilities, its application in biological sciences, particularly for staining tissues and cells, is an area of emerging interest.[1][3][4] This technical guide provides a comprehensive overview of this compound's properties, theoretical staining mechanisms, and potential protocols for its use in biological research. Its nature as a fluorescent azo dye also suggests possibilities for its use in fluorescence microscopy.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below, providing essential information for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 26400 | |

| CAS Number | 3529-01-9 | |

| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |

| Molecular Weight | 695.68 g/mol | |

| Appearance | Deep purple uniform powder | |

| Solubility in Water | Soluble (yields a purple solution) | |

| Solubility in Ethanol | Soluble (yields a deep blue solution) | |

| Behavior in Acid | Forms a dark blue precipitate in the presence of strong hydrochloric acid. | |

| Behavior in Base | Turns red-sauce colored in the presence of a thick sodium hydroxide solution. | |

| Classification | Double Azo Dye, Weak Acid Dye |

Theoretical Mechanism of Staining

As an acid dye, the staining mechanism of this compound in biological samples is predicated on electrostatic interactions. The dye molecule possesses two sulfonate (-SO₃⁻) groups, which are anionic in an aqueous solution. In an acidic staining environment, tissue proteins become protonated, acquiring a net positive charge. This allows for the electrostatic attraction and binding of the negatively charged this compound molecules to these acidophilic tissue components.

Key tissue structures that are expected to be stained by this compound include:

-

Cytoplasm

-

Muscle fibers

-

Collagen

-

Erythrocytes

The following diagram illustrates the theoretical binding mechanism of this compound to biological tissue.

Caption: Electrostatic attraction between anionic this compound and protonated tissue proteins.

Hypothetical Experimental Protocols

While specific, validated protocols for the use of this compound in biological staining are not widely documented, the following hypothetical protocols are proposed based on the general principles of histological staining and methodologies for similar acid dyes. It is crucial to note that these protocols serve as a starting point and will require optimization for specific tissues and experimental conditions.

General Histological Staining (Counterstain)

This protocol outlines the use of this compound as a counterstain for cytoplasm and connective tissue, providing contrast to a nuclear stain like hematoxylin.

Materials:

-

Deparaffinized and rehydrated paraffin-embedded tissue sections on slides

-

Hematoxylin solution (e.g., Harris' or Mayer's)

-

This compound staining solution (0.5% w/v in 1% acetic acid)

-

Differentiating solution (e.g., 0.5% acid alcohol)

-

Bluing solution (e.g., Scott's tap water substitute)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of alcohols (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.

-

Nuclear Staining: Stain with hematoxylin for 5-10 minutes.

-

Washing: Wash in running tap water.

-

Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.

-

Bluing: Immerse in a bluing solution to turn the nuclei blue.

-

Washing: Wash in running tap water.

-

Counterstaining: Immerse slides in the 0.5% this compound solution for 1-3 minutes.

-

Rinsing: Briefly rinse in distilled water.

-

Dehydration: Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%).

-

Clearing: Clear in xylene or a xylene substitute.

-

Mounting: Coverslip with a suitable mounting medium.

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle, Collagen: Shades of blue

-

Erythrocytes: Blue

The following diagram outlines the general workflow for histological staining.

Caption: A generalized workflow for histological staining using a nuclear stain and a counterstain.

Potential Use in Trichrome Staining

This compound could potentially be substituted for Aniline Blue in trichrome staining methods to differentiate collagen from muscle and other cytoplasmic elements.

Materials:

-

Deparaffinized and rehydrated paraffin-embedded tissue sections on slides

-

Bouin's solution (optional mordant)

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/phosphotungstic acid solution

-

This compound solution (1% w/v in 1% acetic acid)

-

1% Acetic acid solution

Procedure:

-

Deparaffinization and Rehydration: As described in the previous protocol.

-

Mordanting (Optional): For enhanced staining, mordant in Bouin's solution.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin.

-

Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin.

-

Differentiation: Place in phosphomolybdic/phosphotungstic acid solution to de-stain collagen.

-

Collagen Staining: Transfer directly to the 1% this compound solution.

-

Rinsing: Rinse in 1% acetic acid.

-

Dehydration, Clearing, and Mounting: Proceed as in the general protocol.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle: Red

-

Collagen: Blue

Fluorescent Properties and Potential Applications

This compound is described as a fluorescent azo dye, which opens up possibilities for its use in fluorescence microscopy. The aromatic structure and conjugated double bonds of azo dyes can impart fluorescent properties.

Potential Applications:

-

Fluorescent Counterstaining: If the fluorescence is sufficiently bright and photostable, this compound could serve as a fluorescent counterstain for the cytoplasm and extracellular matrix, in contrast to nuclear stains like DAPI or Hoechst.

-

Labeling of Acidophilic Structures: It could potentially be used to label and visualize specific acidophilic structures in living or fixed cells.

Further Research Required: To fully utilize this compound as a fluorescent probe, the following photophysical properties need to be characterized:

-

Excitation and Emission Spectra: To determine the optimal filter sets for microscopy.

-

Quantum Yield: To assess the brightness of the fluorescence.

-

Photostability: To evaluate its resistance to photobleaching during imaging.

The diagram below illustrates the basic principle of fluorescence.

Caption: A simplified diagram showing the excitation and emission of a fluorescent molecule.

Conclusion

This compound presents an intriguing, yet underexplored, option for biological staining. Its properties as an acid dye suggest a straightforward mechanism for staining acidophilic tissue components. While established protocols in the scientific literature are lacking, the theoretical framework and hypothetical protocols provided in this guide offer a solid foundation for researchers to begin exploring its utility as both a chromogenic and potentially fluorescent stain in a variety of biological applications. As with any novel staining procedure, empirical optimization of staining parameters will be essential to achieve desired results.

References

Acid Blue 120: An In-Depth Technical Guide to its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 120, a double azo dye, is a versatile molecule with established applications in the textile and dyeing industries. Beyond its industrial utility, its properties as an acidic and fluorescent dye lend it to a range of applications in scientific research, particularly in cellular and molecular biology. This technical guide provides an in-depth overview of the current and potential research applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its integration into laboratory workflows.

This compound's primary mechanism of action as a biological stain is rooted in electrostatic interactions. In an acidic environment, the dye carries a negative charge and binds to positively charged components within cells, most notably proteins.[1][2] This characteristic makes it a useful tool for visualizing cellular morphology and quantifying total cellular protein, which can be indicative of cell viability and cytotoxicity.[] Furthermore, its fluorescent nature opens up possibilities for its use as a probe in fluorescence microscopy and other fluorescence-based assays.[4][5]

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 26400 |

| CAS Number | 3529-01-9 |

| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ |

| Molecular Weight | 695.68 g/mol |

| Class | Double Azo Dye |

| Appearance | Deep purple uniform powder |

| Solubility | Soluble in water (purple solution), soluble in ethanol (deep blue solution) |

Applications in Scientific Research

The primary research applications of this compound are centered around its ability to stain cellular components and its potential as a fluorescent probe.

Cytotoxicity and Cell Viability Assays

A key application of this compound is in the assessment of cell viability and cytotoxicity. This is achieved by quantifying the total cellular protein content, which correlates with the number of viable cells. A decrease in protein content in treated cells compared to control cells indicates a cytotoxic effect. This method is analogous to the Kenacid Blue assay.

This protocol is adapted from the principles of the Kenacid Blue assay.

Materials:

-

This compound staining solution (0.04% w/v in 10% acetic acid, 40% ethanol)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Destaining solution (e.g., 1 M KOH or a commercial destaining solution)

-

Microplate reader

-

96-well cell culture plates

-

Cells of interest

-

Test compound

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration. Include untreated control wells.

-

Washing: Gently wash the cells twice with PBS to remove media and non-adherent cells.

-

Fixation: Fix the cells with the fixative solution for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Add 100 µL of this compound staining solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the staining solution and wash the wells thoroughly with deionized water to remove excess stain.

-

Destaining: Add 100 µL of destaining solution to each well and incubate for 15-20 minutes with gentle shaking to solubilize the bound dye.

-

Measurement: Measure the absorbance of the destained solution in a microplate reader at the appropriate wavelength (typically around 595-620 nm).

Data Analysis:

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

References

Safeguarding Your Research: A Technical Guide to the Safe Handling of Acid Blue 120

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling protocols for Acid Blue 120 (C.I. 26400; CAS No. 3529-01-9) in a laboratory setting. While this compound is a widely used azo dye in textiles, leather, paper, and as a biological stain, it is crucial to recognize that its toxicological properties have not been fully investigated.[1] Therefore, a cautious and informed approach to its handling is paramount to ensure personnel safety and environmental protection.

Hazard Identification and Classification

This compound is a dark brown or deep purple powder.[1][2] It is classified as a weak acid, double azo dye.[3] While it does not meet GHS hazard criteria in a majority of reports, it is prudent to treat it as a potential irritant and handle it with care.[4]

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation, particularly in sensitive individuals.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause irritation of the digestive tract.

Environmental Hazards:

-

Toxic to aquatic life with long-lasting effects.

Exposure Controls and Personal Protection

Due to the limited toxicological data, stringent exposure controls and the consistent use of personal protective equipment (PPE) are mandatory when handling this compound.

| Engineering Controls | Personal Protective Equipment (PPE) |

| Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. | Eye Protection: Chemical safety goggles or glasses as per OSHA's eye and face protection regulations. |

| Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area. | Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator. |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

-

Avoid contact with eyes, skin, and clothing.

-

Avoid ingestion and inhalation.

-

Wash hands thoroughly after handling.

-

Avoid generating dust.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly closed when not in use.

-

Store away from incompatible substances.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₃₃H₂₃N₅Na₂O₆S₂ |

| Molecular Weight | 695.68 g/mol |

| Appearance | Dark brown to very dark blue or black powder |

| Solubility | Soluble in water (purple solution) and ethanol (deep blue solution) |

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols and Workflows

Due to the absence of specific, published laboratory protocols for this compound, the following sections provide generalized workflows for handling powdered dyes.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment is mandatory.

Protocol for Preparation of an Aqueous Solution

This protocol outlines the steps for safely preparing a solution of this compound.

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles).

-

Weighing: Tare a clean, dry beaker on a balance within a fume hood. Carefully weigh the desired amount of this compound powder.

-

Dissolving: Add the appropriate volume of deionized water to the beaker. Stir gently with a magnetic stirrer until the dye is completely dissolved. Avoid splashing.

-

Labeling: Clearly label the solution with the chemical name, concentration, date, and your initials.

-

Storage: Store the solution in a tightly sealed container in a designated storage area.

Waste Disposal

Proper disposal of this compound and its solutions is crucial to prevent environmental contamination.

-

Solid Waste: Collect waste this compound powder in a clearly labeled, sealed container for hazardous waste disposal.

-

Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

-

Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department and local regulations for specific disposal procedures.

Toxicological Data Summary

As of the latest review, specific quantitative toxicological data such as LD50 and LC50 values for this compound are not available. Furthermore, no occupational exposure limits (OELs) have been established by major regulatory bodies. The toxicological properties of this substance have not been thoroughly investigated, which underscores the importance of the precautionary handling measures outlined in this guide.

Conclusion

While this compound is a valuable tool in research and various industries, the lack of comprehensive toxicological data necessitates a cautious and safety-first approach. By adhering to the guidelines presented in this technical guide, researchers, scientists, and drug development professionals can minimize potential risks to themselves and the environment, ensuring a safe and productive laboratory setting. Always refer to the most current Safety Data Sheet (SDS) and your institution's safety protocols before working with this or any other chemical.

References

An In-depth Technical Guide to Acid Blue 120 for Textile Fiber Analysis

Introduction

Acid Blue 120, also known by its Colour Index name C.I. 26400, is a synthetic dye belonging to the double azo class.[1] While primarily used in the textile industry for dyeing protein fibers such as wool and silk, and synthetic polyamides like nylon, its distinct dyeing properties also make it a valuable tool for the qualitative and quantitative analysis of textile fibers.[1][2] This guide provides a comprehensive overview of the principles, protocols, and data associated with the use of this compound in a laboratory setting for researchers and scientists.

The utility of this compound in fiber analysis stems from its anionic nature and its specific affinity for certain types of fibers.[3][4] In an acidic medium, the dye forms strong ionic bonds with fibers containing protonated amino groups, resulting in vibrant coloration. Conversely, it has minimal affinity for cellulosic fibers like cotton or hydrophobic synthetic fibers such as polyester. This differential dyeing capability allows for the clear identification of different fiber types within a blend.

Physicochemical and Identification Properties of this compound

This compound is a dark purple powder that is soluble in water, producing a purple solution. Its chemical structure contains two azo groups (-N=N-) as the chromophore and sulfonic acid groups (-SO₃H) that impart water solubility and its anionic character.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 26400 | |

| CAS Number | 3529-04-9 | |

| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |

| Molecular Weight | 695.68 g/mol | |

| Appearance | Deep purple uniform powder | |

| Solubility in Water | Soluble (yields a purple solution) | |

| Solubility in Ethanol | Soluble (yields a deep blue solution) | |

| Behavior in Acid | Forms a dark blue precipitate with strong hydrochloric acid. | |

| Behavior in Base | Turns red-sauce color with a thick sodium hydroxide solution. |

Core Principle: The Mechanism of Differential Dyeing

The analytical application of this compound hinges on the principles of acid dyeing chemistry. Acid dyes are anionic molecules that bind to fibers possessing cationic sites. The creation of these sites is pH-dependent.

-

Fiber Protonation : In an acidic dyebath (pH 4-5), the amino groups (-NH₂) present in the molecular structure of protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, acquiring a positive charge (-NH₃⁺).

-

Ionic Bonding : The negatively charged sulfonate groups (-SO₃⁻) on the this compound molecule are electrostatically attracted to these positively charged sites on the fiber. This attraction leads to the formation of stable ionic bonds.

-

Other Interactions : Besides ionic bonding, weaker forces such as Van der Waals forces and hydrogen bonding contribute to the dye's affinity for the fiber.

Fibers like cotton (cellulosic) and polyester lack these amino groups and therefore do not develop significant cationic charges in an acidic environment. As a result, they do not form strong bonds with the anionic dye and remain largely unstained. This selective affinity is the basis for differential analysis.

Experimental Protocols

Protocol 1: Qualitative Identification of Fibers in a Blend

This protocol outlines a differential dyeing procedure to visually identify the components of a blended fabric, such as a wool/cotton or nylon/polyester blend. The methodology is adapted from standard acid dyeing procedures.

Materials:

-

This compound dye powder

-

Textile sample (e.g., a small swatch of blended fabric)

-

Distilled water

-

Glacial acetic acid

-

Sodium sulfate (optional, as a leveling agent)

-

Beakers (250 mL), graduated cylinders, heating plate with magnetic stirrer

-

Microscope for fiber examination

Procedure:

-

Sample Preparation : Weigh the textile sample. For a 1-gram sample, prepare a 100 mL dyebath (liquor ratio of 100:1).

-

Dyebath Preparation :

-

In a 250 mL beaker, dissolve 0.01 g (1% on weight of fiber, owf) of this compound in approximately 80 mL of distilled water.

-

If desired, add 0.5 g (5% owf) of sodium sulfate to promote even dyeing.

-

Stir until all components are fully dissolved. Add distilled water to bring the total volume to 100 mL.

-

-

Dyeing Process :

-

Place the textile sample into the dyebath at room temperature.

-

Slowly heat the dyebath to 90-100°C while stirring gently.

-

Once the temperature reaches ~50°C, add 0.3 mL (3% owf) of glacial acetic acid to lower the pH to approximately 4-5. This is critical for activating the fiber sites.

-

Continue heating to 90-100°C and maintain this temperature for 30-45 minutes with continuous stirring.

-

-

Rinsing and Drying :

-

After dyeing, remove the sample and rinse it thoroughly under cold running water until the rinse water runs clear.

-

Allow the sample to air-dry or dry in an oven at a low temperature (~60°C).

-

-

Observation :

-

Visually inspect the fabric swatch. Protein or polyamide fibers will be stained a distinct blue, while cellulosic or polyester fibers will remain unstained or very lightly tinted.

-

For a more detailed analysis, pull individual fibers from the fabric and observe them under a microscope.

-

Protocol 2: Quantitative Analysis of Dye Uptake

To quantify the affinity of this compound for different fibers, the percentage of dye exhaustion from the dyebath can be measured using a UV-Vis spectrophotometer. This provides a numerical value for dye uptake.

Materials & Equipment:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Equipment from Protocol 1

Procedure:

-

Prepare a Calibration Curve :

-

Create a stock solution of this compound with a known concentration (e.g., 100 mg/L) in distilled water.

-

Prepare a series of standard solutions of decreasing concentration (e.g., 5, 10, 15, 20 mg/L) by diluting the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot absorbance versus concentration to create a linear calibration curve.

-

-

Perform Dyeing :

-

Follow the dyeing procedure from Protocol 1, but use a precisely known initial concentration of dye in the dyebath ([Dye]initial).

-

After the dyeing process is complete, carefully collect the remaining dyebath.

-

-

Measure Final Dye Concentration :

-

Allow the final dyebath to cool to room temperature.

-

If necessary, dilute a sample of the final dyebath to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the final dyebath and use the calibration curve to determine its concentration ([Dye]final).

-

-

Calculate Dye Exhaustion :

-

The percentage of dye exhaustion (E%), which represents the dye uptake by the fiber, is calculated using the formula:

-

E% = (([Dye]initial - [Dye]final) / [Dye]initial) * 100

-

-

Expected Results for Dye Uptake:

| Fiber Type | Chemical Class | Expected Dye Uptake (Exhaustion %) | Expected Color Intensity | Rationale for Differential Uptake |

| Wool | Protein | High (>90%) | Deep Navy Blue | High density of accessible amino groups in the keratin structure leads to strong ionic bonding. |

| Silk | Protein | High (>90%) | Deep Navy Blue | High density of accessible amino groups in the fibroin structure. |

| Nylon 6 & 6,6 | Polyamide | Moderate to High (70-90%) | Blue | Presence of amide groups that can be protonated, but fewer than in protein fibers. |

| Acrylic | Polyacrylic | Variable (Generally Low) | Pale Blue to Light Blue | Some acrylics have anionic sites that repel the dye; others may be modified to accept it. |

| Cotton | Cellulose | Very Low (<5%) | Unstained to Pale Tint | Lacks cationic sites for ionic bonding with acid dyes. |

| Polyester | Polyester | Very Low (<2%) | Unstained | Hydrophobic nature and lack of dye sites prevent significant uptake of acid dyes. |

Quantitative Fastness Properties

While fastness properties are typically evaluated for commercial dyeing, they can provide researchers with data on the stability of the dye-fiber interaction under various conditions. The following data for this compound is for dyeing on wool.

| Fastness Test | Standard | Rating (1-5, 5=Excellent) | Reference |

| Light Fastness | ISO | 5 | |

| Soaping (Staining) | ISO | 3-4 | |

| Soaping (Fading) | ISO | 3-4 | |

| Perspiration (Stain) | ISO | 3-4 | |

| Perspiration (Fade) | ISO | 3-4 | |

| Seawater | ISO | 3-4 | |

| Alkali Resistance | ISO | 4-5 | |

| Oxygen Bleaching | ISO | 4 |

This compound is a highly effective reagent for the differential analysis of textile fibers. Its reliable and predictable interaction with protein and polyamide fibers, based on well-understood principles of ionic bonding in an acidic environment, allows for robust qualitative identification. Furthermore, when coupled with spectrophotometric methods, it can be used for the quantitative assessment of fiber dye affinity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to employ this compound as an analytical tool in the characterization and quality control of textile materials.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]

- 3. CAS 3529-01-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Using Acid Blue 120 in Microscopy

Disclaimer: The use of Acid Blue 120 as a biological stain for microscopy is not widely documented in scientific literature. The following guide is based on the general principles of acid dyes and azo dyes in histological staining. The experimental protocols provided are hypothetical and intended as a starting point for research and development. Significant optimization and validation are required for any specific application.

Introduction

This compound, also known as C.I. 26400, is a double azo dye primarily utilized in the textile industry for dyeing wool, polyamide, and silk.[1][2] Its chemical structure and properties as an acid dye suggest potential applications in biological staining for microscopy.[3] Acid dyes are anionic, carrying a negative charge, and are used in acidic solutions to stain basic (acidophilic) tissue components, such as cytoplasm, muscle, and collagen, which are positively charged under these conditions. This guide outlines the fundamental principles, chemical properties, and a theoretical framework for the application of this compound in microscopy for researchers, scientists, and drug development professionals.

Core Principles of Staining with this compound

The primary mechanism of staining with acid dyes like this compound is based on electrostatic interactions. In an acidic staining solution, the sulfonate groups (-SO₃⁻) on the this compound molecule are ionized, imparting a net negative charge to the dye. Simultaneously, the acidic environment protonates amino groups (-NH₂ to -NH₃⁺) on tissue proteins, resulting in a net positive charge. The negatively charged dye molecules then bind to the positively charged tissue components, resulting in selective staining.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound relevant to its potential use as a stain is provided below.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 26400 | |

| CAS Number | 3529-01-9 | |

| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |

| Molecular Weight | 695.68 g/mol | |

| Molecular Structure | Double Azo Class | |

| Appearance | Deep purple uniform powder | |

| Solubility in Water | Soluble (yields a purple solution) | |

| Solubility in Ethanol | Soluble (yields a deep blue solution) | |

| Maximum Absorbance (λmax) | 574 nm (in water) |

Hypothetical Experimental Protocols

The following protocols are theoretical and based on standard histological procedures for acid dyes. They should be used as a starting point for optimization.

Protocol 1: Hypothetical Hematoxylin and this compound Counterstaining

This protocol outlines the use of this compound as a counterstain for cytoplasm and connective tissue after nuclear staining with hematoxylin.

| Step | Reagent | Incubation Time | Purpose |

| 1 | Xylene | 2 x 5 min | Deparaffinization |

| 2 | Graded Ethanol (100%, 95%, 70%) | 2 min each | Rehydration |

| 3 | Distilled Water | 5 min | Rinsing |

| 4 | Hematoxylin (e.g., Mayer's or Harris's) | 5-10 min | Nuclear Staining |

| 5 | Running Tap Water | 5 min | Washing |

| 6 | Bluing Agent (e.g., Scott's Tap Water Substitute) | 1-2 min | Bluing of Hematoxylin |

| 7 | Distilled Water | 2 min | Rinsing |

| 8 | 0.5% this compound in 1% Acetic Acid (aq.) | 1-5 min | Cytoplasmic/Connective Tissue Staining |

| 9 | 1% Acetic Acid (aq.) | 10-30 sec | Differentiation (removal of excess stain) |

| 10 | Distilled Water | 1 min | Rinsing |

| 11 | Graded Ethanol (70%, 95%, 100%) | 2 min each | Dehydration |

| 12 | Xylene | 2 x 5 min | Clearing |

| 13 | Mounting Medium | - | Mounting |

Expected Results:

-

Nuclei: Blue to purple

-

Cytoplasm, Muscle, Collagen: Shades of blue

-

Erythrocytes: May stain blue or remain unstained

Visualizations

The following diagrams illustrate the theoretical workflow and principles of using this compound in microscopy.

Conclusion

While this compound is an established dye in the textile industry, its application in microscopy is not well-defined. Based on its properties as an anionic azo dye, it theoretically holds potential as a counterstain for acidophilic tissue components. Its reported fluorescence also opens an avenue for investigation in fluorescence microscopy. However, the lack of established protocols and quantitative data necessitates a rigorous process of validation and optimization for any researcher considering its use. This guide provides the foundational principles and a theoretical starting point for such an endeavor. Professionals in research and drug development should approach its use with an experimental mindset, carefully documenting staining parameters and outcomes to establish a reliable methodology.

References

Methodological & Application

Application Notes and Protocols for Protein Staining in Polyacrylamide Gels

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Staining in Polyacrylamide Gels

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins based on their molecular weight. Following electrophoresis, visualization of the separated protein bands is essential for analysis. The choice of staining method is critical and depends on factors such as the required sensitivity, linear dynamic range for quantification, cost, and compatibility with downstream applications like mass spectrometry.

This document provides detailed protocols for two of the most common and well-characterized staining methods: Coomassie Brilliant Blue and Silver Staining. Additionally, it introduces an investigational protocol for Acid Blue 120, a dye not yet established for this application. The inclusion of this developmental protocol is intended to serve as a foundational method for researchers interested in exploring novel staining reagents.

Comparative Analysis of Protein Staining Methods

The selection of an appropriate staining method is crucial for achieving desired experimental outcomes. This table summarizes the key quantitative and qualitative features of established staining techniques and provides hypothetical performance indicators for this compound.

| Feature | This compound (Hypothetical) | Coomassie Brilliant Blue (R-250) | Colloidal Coomassie Blue (G-250) | Silver Staining (MS-Compatible) |